D-Asparagine, N-(triphenylmethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

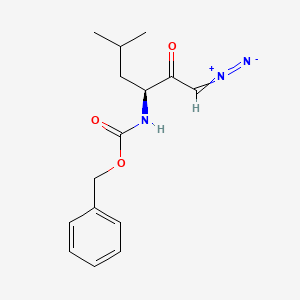

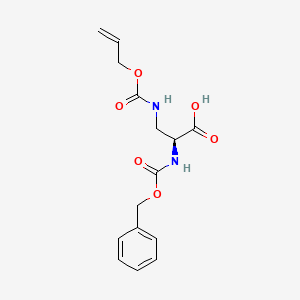

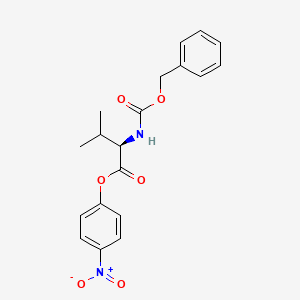

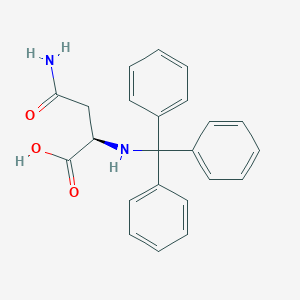

D-Asparagine, N-(triphenylmethyl)- (D-Asn-TPM) is an important intermediate in the synthesis of peptide-based drugs and other small molecules. It is a derivative of the amino acid asparagine (Asn) and is commonly used in organic synthesis. D-Asn-TPM is a versatile molecule that has a wide range of applications in the field of biochemistry and medicinal chemistry.

Applications De Recherche Scientifique

Plant Physiology and Biochemistry

- Asparagine Synthetase Inhibition : D-Asparagine has been linked to inhibiting plant asparagine synthetase, a key enzyme in nitrogen mobilization. This inhibition can influence plant growth and metabolism, as seen in studies involving natural monoterpenes like cineole and its herbicide derivatives (Romagni, Duke, & Dayan, 2000).

Cancer Treatment

- Anticancer Applications : D-Asparagine is critical in the action of L-asparaginase, an enzyme used in cancer treatments, particularly for acute lymphoblastic leukemia. It works by depleting asparagine, which is essential for the growth of cancer cells (Lopes et al., 2017). Additionally, the glutaminase activity of L-asparaginases, which is influenced by D-Asparagine, is crucial for their cytotoxic efficacy against leukemia cells (Parmentier et al., 2015).

Biochemical Analysis and Enzyme Study

- Enzyme and Metabolic Studies : D-Asparagine plays a role in the study of enzymes like omega-amidase, which is linked to asparagine metabolism in plants (Zhang & Marsolais, 2014). The metabolism of asparagine in plants, involving pathways like deamidation and transamination, is also a significant area of study (Sieciechowicz, Joy, & Ireland, 1988).

Peptide Synthesis

- Peptide Synthesis : D-Asparagine is used in the protection of carboxamide functions in peptide synthesis. The trityl residue is used for protecting carboxamide functions in asparagine and glutamine, which is important in the synthesis of peptides (Sieber & Riniker, 1991).

Clinical and Therapeutic Studies

- Clinical Applications : The role of D-Asparagine is crucial in understanding the pharmacokinetics and therapeutic effects of L-asparaginase, a drug used in leukemia treatment (Boos et al., 1996).

Additional Insights

- Further Research : Additional research is ongoing to explore new sources of L-asparaginase, improve its production, and enhance its therapeutic results with fewer side effects (Shrivastava et al., 2016).

Propriétés

IUPAC Name |

(2R)-4-amino-4-oxo-2-(tritylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c24-21(26)16-20(22(27)28)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,25H,16H2,(H2,24,26)(H,27,28)/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRPOVMESMPVKL-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679827 |

Source

|

| Record name | N~2~-(Triphenylmethyl)-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Asn(Trt)-OH | |

CAS RN |

200192-49-0 |

Source

|

| Record name | N~2~-(Triphenylmethyl)-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)